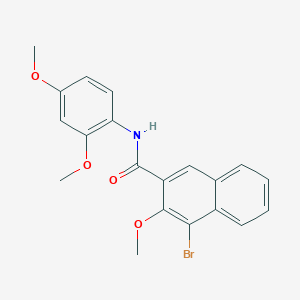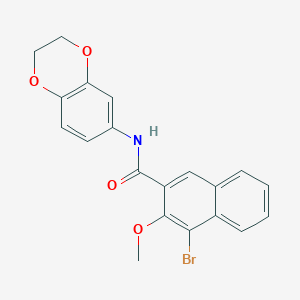![molecular formula C23H31N3O2 B251072 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B251072.png)
2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide, also known as MP-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological applications. MP-10 belongs to the class of piperazine derivatives and has been extensively studied for its therapeutic potential in various diseases.
Wirkmechanismus
The exact mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. This compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide is its potent pharmacological activity, which makes it a promising candidate for the development of novel therapeutics. Furthermore, its synthetic nature allows for easy modification and optimization of its chemical structure for improved pharmacological activity. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide. One potential direction is the development of new derivatives of this compound with improved pharmacological activity and reduced toxicity. Furthermore, the potential use of this compound in combination with other drugs for the treatment of various diseases needs to be explored. Additionally, the use of this compound as a diagnostic tool for the detection of cancer and other diseases needs to be investigated. Finally, the potential use of this compound as a research tool for the study of various signaling pathways involved in cell growth, inflammation, and apoptosis needs to be explored further.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological applications. It has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, and neurological disorders. This compound has been found to exhibit potent anti-cancer activity, anti-inflammatory properties, and neuroprotective effects. While there are several advantages to the use of this compound, its potential toxicity needs to be carefully evaluated before its use in clinical settings. There are several future directions for the study of this compound, including the development of new derivatives with improved pharmacological activity and reduced toxicity, and the potential use of this compound as a diagnostic tool and research tool.
Synthesemethoden
2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 2-isopropyl-5-methylphenol with 2-bromoacetophenone in the presence of a base to form an intermediate product. The intermediate product is then reacted with 4-methylpiperazine in the presence of a reducing agent to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Molekularformel |
C23H31N3O2 |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
N-[2-(4-methylpiperazin-1-yl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C23H31N3O2/c1-17(2)19-10-9-18(3)15-22(19)28-16-23(27)24-20-7-5-6-8-21(20)26-13-11-25(4)12-14-26/h5-10,15,17H,11-14,16H2,1-4H3,(H,24,27) |
InChI-Schlüssel |
QOKAIPLCDPHDIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B250992.png)
![2-fluoro-N-{[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250995.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250998.png)
![3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251003.png)
![3,5-dichloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251004.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251005.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B251008.png)
![2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B251012.png)
![N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B251013.png)
